2-(2,4,6-Trihydroxyphenyl)acetic acid
Description
Properties
Molecular Formula |
C8H8O5 |
|---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
2-(2,4,6-trihydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8O5/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2,9-11H,3H2,(H,12,13) |
InChI Key |
ODPKPOKWWYCUNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)CC(=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trihydroxyphenyl)acetic acid typically involves the hydroxylation of phenylacetic acid derivatives. One common method includes the use of catalytic amounts of a strong acid, such as sulfuric acid, to facilitate the hydroxylation reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of hydroxyl groups at the 2, 4, and 6 positions of the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to high yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trihydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of phenylacetic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions include quinones, reduced phenylacetic acid derivatives, and various substituted phenylacetic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2,4,6-Trihydroxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for the preparation of various derivatives.
Biology: The compound is studied for its potential antioxidant properties and its role in modulating biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trihydroxyphenyl)acetic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl ring can scavenge free radicals, thereby exerting antioxidant effects. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylacetic Acids
2.1.1. Oxo(2,4,6-Trihydroxyphenyl)acetic Acid (OTA)
- Structure : Features a ketone group adjacent to the acetic acid chain, forming an α-keto acid derivative.
- Properties : The α-keto group increases electrophilicity, making OTA more reactive in decarboxylation or esterification reactions compared to 2-(2,4,6-trihydroxyphenyl)acetic acid.
- Applications : Observed as a rutin degradation product during extraction processes (). Methyl and ethyl esters of OTA (Me-OTA, Et-OTA) are common derivatives used to stabilize the compound for analytical studies .
2.1.2. 2-O-(3,4-Dihydroxybenzoyl)-2,4,6-Trihydroxyphenylacetic Acid
- Structure : Contains a 3,4-dihydroxybenzoyl ester group attached to the trihydroxyphenylacetic acid backbone.
- Natural Occurrence : Isolated from black bean husks (Glycine max) and Myrciaria species (). Its bioactivity may involve synergistic effects between the benzoyl and trihydroxyphenyl groups .
Halogenated Derivatives
2.2.1. (2,4,6-Trichlorophenyl)acetic Acid
- Structure : Chlorine atoms replace hydroxyl groups at positions 2, 4, and 4.
- Properties : Increased lipophilicity (logP ~2.5) and chemical stability due to halogenation. Molecular weight: 239.48 g/mol ().
- Applications: Used as an intermediate in herbicide synthesis (e.g., phenoxyacetic acid derivatives like 2,4-D). The absence of hydroxyl groups eliminates hydrogen-bonding capacity, reducing antioxidant activity compared to the trihydroxy analog .
2.2.2. 2-(2,4,6-Trifluorophenyl)acetic Acid
- Structure : Fluorine atoms replace hydroxyl groups.
- Properties : Fluorine’s electronegativity enhances acidity (pKa ~2.8) and metabolic stability. Molecular weight: 184.12 g/mol ().
- Applications : Utilized in pharmaceutical synthesis for its resistance to enzymatic degradation .
Phloroglucinol-Based Analogs
2.3.1. 2,4,6-Trihydroxyacetophenone
- Structure : Replaces the acetic acid group with a ketone.
- Properties : Lacks the carboxylic acid functionality, reducing solubility in aqueous media. Demonstrates significant β-glucuronidase inhibitory activity (IC₅₀ ~15 µM) ().
- Biological Relevance : Found in Dryopteris crassirhizoma, its bioactivity is attributed to hydrogen bonding via hydroxyl groups .
2.3.2. 1-(2,4,6-Trihydroxyphenyl)propan-1-one
- Structure: Extends the aliphatic chain to a propanone group.
- Properties: Increased hydrophobicity compared to this compound.
Metabolites from Flavonoid Degradation
2.4.1. 2-(3,4-Dihydroxyphenyl)acetic Acid
- Structure : Derived from quercetin via gut microbiota-mediated C-ring cleavage.
- Properties : Fewer hydroxyl groups reduce antioxidant capacity compared to this compound. Exhibits anti-inflammatory effects in vivo .
2.4.2. 2-(3,4,5-Trihydroxyphenyl)acetic Acid
- Structure : Produced from myricetin metabolism, featuring hydroxyls at positions 3, 4, and 5.
Structural and Functional Comparison Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Polarity) | Bioactivity Example |
|---|---|---|---|---|---|
| This compound | C₈H₈O₆ | 200.14 | 3× -OH, -COOH | High | Antioxidant, enzyme inhibition |
| OTA | C₈H₆O₇ | 214.13 | 3× -OH, α-keto, -COOH | Moderate | Rutin degradation marker |
| (2,4,6-Trichlorophenyl)acetic acid | C₈H₅Cl₃O₂ | 239.48 | 3× -Cl, -COOH | Low | Herbicide intermediate |
| 2,4,6-Trihydroxyacetophenone | C₈H₈O₄ | 168.15 | 3× -OH, -COCH₃ | Low | β-Glucuronidase inhibition |
| 2-(3,4-Dihydroxyphenyl)acetic acid | C₈H₈O₄ | 168.15 | 2× -OH, -COOH | High | Anti-inflammatory metabolite |
Key Research Findings
Antioxidant Capacity: The trihydroxyphenyl group in this compound contributes to superior radical scavenging activity (e.g., DPPH assay IC₅₀ ~10 µM) compared to mono- or di-hydroxylated analogs .
Enzyme Interactions : Carboxylic acid derivatives exhibit stronger binding to enzymes like PTP1B or β-glucuronidase due to ionic interactions with active-site residues .
Metabolic Stability : Halogenated derivatives (e.g., trichloro-, trifluoro-) resist microbial degradation, making them persistent in environmental or biological systems .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing 2-(2,4,6-Trihydroxyphenyl)acetic acid in plant extracts?
- Methodological Answer : Use LC-MS (Liquid Chromatography-Mass Spectrometry) with SSDM (Sequential Solvent Demixing Method) for reliable quantification. SSDM minimizes matrix interference and ensures reproducible extraction . For structural confirmation, combine with NMR to resolve hydroxyl and carboxylic proton signals. Note that acidic extraction conditions may lead to artifacts like oxo(2,4,6-trihydroxyphenyl)acetic acid (OTA), which requires careful pH control during sample preparation .
Q. How can structural integrity be maintained during extraction of this compound?
- Methodological Answer : Avoid high temperatures and prolonged exposure to light. Use cold methanol/water mixtures (4:1 v/v) for extraction to prevent oxidative degradation. Include antioxidants like ascorbic acid (0.1% w/v) in the solvent system. Validate integrity via HPLC-DAD by monitoring peak purity at λ = 280 nm, where phenolic hydroxyl groups exhibit strong absorption .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer : Follow NIOSH/EN 166 standards for PPE (gloves, face shields, and fume hoods). Store at 4°C in amber vials under inert gas (e.g., argon) to prevent oxidation. Dispose of waste via EPA Method 552 guidelines for phenolic acids, which include neutralization with sodium bicarbonate before incineration .
Advanced Research Questions
Q. How can contradictions in quantification data caused by transformation products be resolved?
- Methodological Answer : Use isotope-labeled internal standards (e.g., deuterated analogs) to distinguish between the parent compound and artifacts like methyl-OTA. Perform time-course studies during extraction to identify degradation kinetics. Cross-validate results with HRMS (High-Resolution Mass Spectrometry) to confirm molecular formulae of unexpected peaks .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity studies?
- Methodological Answer : Employ Ulmann coupling for introducing aryl groups or microwave-assisted synthesis to reduce reaction times. For trifluoromethyl derivatives, use Cu(I)-catalyzed trifluoromethylation under anhydrous conditions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify products via column chromatography (C18 reverse-phase) .
Q. How can crystallographic data resolve ambiguities in the hydrogen-bonding network of this compound?
- Methodological Answer : Grow single crystals in acetonitrile/water (1:1) at 4°C. Collect X-ray diffraction data (λ = 0.71073 Å, 200 K) to determine space group (e.g., Pbca) and unit cell parameters. Analyze hydrogen bonds (e.g., O–H···O) using Mercury software, focusing on carboxyl dimer formation and hydroxyl group geometry .
Q. What experimental designs assess the stability of this compound under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies by incubating samples at pH 2–9 (37°C, 72 hours). Quantify degradation using UPLC-PDA with a C18 column (1.7 µm, 2.1 × 50 mm). Apply Arrhenius modeling to predict shelf-life at 25°C. Note that stability decreases above pH 7 due to deprotonation of phenolic hydroxyls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
